molecular formula C11H14O4 B12556187 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 192625-58-4

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B12556187
CAS No.: 192625-58-4
M. Wt: 210.23 g/mol
InChI Key: OHTZAQBTCNRMDB-UHFFFAOYSA-N
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Description

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is a derivative of phenol and contains both hydroxyl and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 3,5-dihydroxy-4-[(propan-2-yl)oxy]benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure but with additional methoxy groups.

    2-[4-[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one: Contains a chromenone ring and additional hydroxyl groups.

Uniqueness

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of hydroxyl and ether functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

192625-58-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(3,5-dihydroxy-4-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-6(2)15-11-9(13)4-8(7(3)12)5-10(11)14/h4-6,13-14H,1-3H3

InChI Key

OHTZAQBTCNRMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1O)C(=O)C)O

Origin of Product

United States

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